molecular formula C25H34N4O5S2 B4319927 N,N'-BIS[4-(PIPERIDINOSULFONYL)BENZYL]UREA

N,N'-BIS[4-(PIPERIDINOSULFONYL)BENZYL]UREA

Cat. No.: B4319927
M. Wt: 534.7 g/mol
InChI Key: YBVNKROHPJYJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis[4-(piperidin-1-ylsulfonyl)benzyl]urea is a synthetic organic compound characterized by the presence of piperidine and sulfonyl groups attached to a benzyl urea core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(piperidin-1-ylsulfonyl)benzyl]urea typically involves the reaction of 4-(piperidin-1-ylsulfonyl)aniline with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the formation of the urea linkage .

Industrial Production Methods

While specific industrial production methods for N,N’-bis[4-(piperidin-1-ylsulfonyl)benzyl]urea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(piperidin-1-ylsulfonyl)benzyl]urea can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzyl urea compounds.

Scientific Research Applications

N,N’-bis[4-(piperidin-1-ylsulfonyl)benzyl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis[4-(piperidin-1-ylsulfonyl)benzyl]urea involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The pathways involved can include inhibition of dihydrofolate reductase or other key enzymes in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[4-(piperidin-1-ylsulfonyl)benzyl]urea is unique due to its specific combination of piperidine, sulfonyl, and benzyl urea groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1,3-bis[(4-piperidin-1-ylsulfonylphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N4O5S2/c30-25(26-19-21-7-11-23(12-8-21)35(31,32)28-15-3-1-4-16-28)27-20-22-9-13-24(14-10-22)36(33,34)29-17-5-2-6-18-29/h7-14H,1-6,15-20H2,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVNKROHPJYJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CNC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N,N'-BIS[4-(PIPERIDINOSULFONYL)BENZYL]UREA
Reactant of Route 2
Reactant of Route 2
N,N'-BIS[4-(PIPERIDINOSULFONYL)BENZYL]UREA
Reactant of Route 3
Reactant of Route 3
N,N'-BIS[4-(PIPERIDINOSULFONYL)BENZYL]UREA
Reactant of Route 4
Reactant of Route 4
N,N'-BIS[4-(PIPERIDINOSULFONYL)BENZYL]UREA
Reactant of Route 5
Reactant of Route 5
N,N'-BIS[4-(PIPERIDINOSULFONYL)BENZYL]UREA
Reactant of Route 6
Reactant of Route 6
N,N'-BIS[4-(PIPERIDINOSULFONYL)BENZYL]UREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.